![molecular formula C19H21N3O B2990228 2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide CAS No. 305346-92-3](/img/structure/B2990228.png)
2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives are often provided using the B3LYP/6-311++G (d,p) basis set .Chemical Reactions Analysis
Benzimidazole is a base and can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in the form of tabular crystals . It has a melting point of 170 to 172 °C and a pKa of 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .Wissenschaftliche Forschungsanwendungen
Synthetic Procedures and Biological Importance
Benzazoles and their derivatives, including benzimidazoles, have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds are integral in developing pharmacophores for various therapeutic applications, including cytotoxic agents, angiogenesis inhibitors, and apoptosis inducers. Researchers have developed synthetic approaches to guanidinobenzazoles, a category that shares structural motifs with benzimidazoles, to explore their therapeutic potentials further. Such synthetic methodologies are aimed at enhancing the physicochemical and biological properties of these compounds for potential use as therapeutic agents (Rosales-Hernández et al., 2022).
Therapeutic Potentials of Benzothiazoles
Benzothiazoles, another class related to benzimidazoles, have been identified for their extensive pharmaceutical applications. These derivatives possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with some showing potential as antitumor agents. The structural simplicity and ease of synthesis make benzothiazoles attractive for developing chemical libraries that could lead to new chemical entities. This highlights the ongoing importance of benzothiazole nucleus in drug discovery, underlining the relevance of structural analogs in medicinal chemistry (Kamal et al., 2015).
Advancements in Pharmacological Activities
The exploration of the pharmacological activities of benzothiazoles and their derivatives, including potential new drugs within this category, continues to be a priority. The development and synthesis of new compounds within this class aim to unveil novel pharmacophores for therapeutic applications, demonstrating the ongoing research and interest in benzimidazole and related structures for their utility in addressing various health conditions (Ahmed et al., 2012).
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been reported to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various biological targets . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the target and the context of the interaction.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a broad spectrum of pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases . The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments . The specific effects would depend on the nature of the interaction between the compound and its biological targets.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(2)22(16-9-5-4-6-10-16)19(23)13-21-15(3)20-17-11-7-8-12-18(17)21/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYQWXHBMAIDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.